molecular formula C15H15ClN6O2 B2816153 8-[(1-Azavinyl)amino]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-1,3,7-trihydropu rine-2,6-dione CAS No. 1278662-17-1

8-[(1-Azavinyl)amino]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-1,3,7-trihydropu rine-2,6-dione

Cat. No. B2816153
CAS RN: 1278662-17-1
M. Wt: 346.78
InChI Key: VKCWZCDZNNJNID-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains an azavinyl group and an aminomethyl group, which are both nitrogen-containing functional groups . The presence of these groups could potentially influence the compound’s reactivity and biological activity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . The synthesis of similar compounds often involves condensation reactions .


Molecular Structure Analysis

The compound contains a purine ring, which is a bicyclic aromatic ring consisting of one six-membered ring fused to one five-membered ring. The azavinyl and aminomethyl groups attached to the ring could potentially influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azavinyl and aminomethyl groups. These groups could potentially participate in a variety of chemical reactions, including nucleophilic substitutions .

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(2-methylidenehydrazinyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O2/c1-17-19-14-18-12-11(13(23)21(3)15(24)20(12)2)22(14)8-9-6-4-5-7-10(9)16/h4-7H,1,8H2,2-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCWZCDZNNJNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=C)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(1-Azavinyl)amino]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-1,3,7-trihydropu rine-2,6-dione

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